molecular formula C13H23NO3 B595969 N-nonanoyl-L-Homoserine lactone

N-nonanoyl-L-Homoserine lactone

Cat. No.: B595969
M. Wt: 241.33 g/mol
InChI Key: OMPXHNXRUVEQDO-NSHDSACASA-N
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Description

N-nonanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are small signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that bacteria use to control gene expression in response to increased cell density. This process is crucial for coordinating activities such as biofilm formation, virulence factor production, and other community behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-nonanoyl-L-Homoserine lactone can be synthesized through a reaction between nonanoic acid and L-homoserine lactone. The process typically involves the activation of nonanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria that can produce the compound naturally. The bacteria are cultured in nutrient-rich media, and the compound is extracted and purified using techniques such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-nonanoyl-L-Homoserine lactone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nonanoic acid, L-homoserine, and various oxidized derivatives of the nonanoyl chain .

Scientific Research Applications

N-nonanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-nonanoyl-L-Homoserine lactone is unique among N-acyl homoserine lactones due to its nonanoyl chain length. Similar compounds include:

This compound’s unique chain length and signaling specificity make it a valuable compound for studying bacterial communication and developing new antimicrobial therapies.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXHNXRUVEQDO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of N-nonanoyl-L-Homoserine lactone (C9-HSL) on human Transient Receptor Potential (TRP) channels?

A1: this compound (C9-HSL) is a bacterial quorum sensing molecule that can directly activate both TRPV1 and TRPA1 channels in humans []. The study demonstrated this using human embryonic kidney 293T cell lines specifically engineered to express these channels. While the exact binding site and mechanism are not fully elucidated in the study, the activation of these channels by C9-HSL suggests its potential role in mediating the interaction between bacteria and the human host.

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